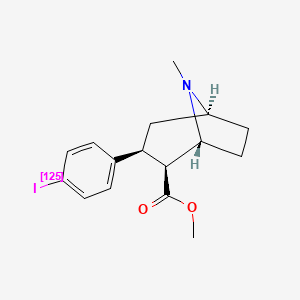

(iodo-125I)RTI-55

Description

Structure

3D Structure

Properties

CAS No. |

144275-73-0 |

|---|---|

Molecular Formula |

C16H20INO2 |

Molecular Weight |

383.24 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-(125I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-2 |

InChI Key |

SIIICDNNMDMWCI-LRRSBLKXSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[125I])C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |

Origin of Product |

United States |

Molecular Interactions and Binding Characteristics of Iodo 125i Rti 55

Binding Affinity and Selectivity for Dopamine (B1211576) Transporters (DAT)

(Iodo-125I)RTI-55 demonstrates a strong affinity for the dopamine transporter, acting as a potent inhibitor of dopamine reuptake nih.govresearchgate.net. Studies have consistently shown that this radioligand interacts with DAT through multiple binding sites, typically characterized as high-affinity and low-affinity components.

Characterization of High-Affinity Binding Sites

High-affinity binding sites for this compound at the dopamine transporter have been identified in various brain regions, including the striatum and putamen across different species nih.govnih.govnih.gov. These sites are characterized by low dissociation constants (K_D), indicating a strong interaction between the radioligand and the transporter nih.govnih.govnih.gov. In human brain tissue, high-affinity DAT sites exhibit K_D values in the picomolar to low nanomolar range nih.govnih.gov. Similarly, in rat striatum, a high-affinity site with a K_D of approximately 0.2 nM has been reported nih.gov.

Characterization of Low-Affinity Binding Sites

In addition to high-affinity sites, this compound also binds to low-affinity sites on the dopamine transporter nih.govnih.govnih.gov. These sites are characterized by higher dissociation constants (K_D) compared to the high-affinity sites nih.govnih.gov. In rat striatum, the low-affinity DAT site has a K_D of approximately 5.8 nM nih.gov. In human brain tissue, low-affinity DAT sites have been reported with K_D values around 1.52–1.81 nM nih.govnih.gov. In rat nucleus accumbens, these low-affinity sites constitute the majority (85–94%) of the total DAT binding sites nih.gov.

Determination of Dissociation Constants (K_D) and Binding Capacities (B_max)

Saturation binding experiments, often analyzed using Scatchard plots, have provided quantitative data on the affinity and density of this compound binding sites for DAT.

Table 1: Dissociation Constants (K_D) and Binding Capacities (B_max) for this compound at Dopamine Transporters (DAT)

| Tissue/Species | Transporter | Site Type | K_D (nM) | B_max (pmol/g or pmol/g protein) | Citation(s) |

| Human Brain (Putamen) | DAT | High-affinity | 0.066 ± 0.035 | 13.2 ± 10.1 | nih.gov |

| Human Brain (Putamen) | DAT | Low-affinity | 1.52 ± 0.55 | 47.5 ± 11.2 | nih.gov |

| Human Brain (Striatum) | DAT | High-affinity | 0.10 ± 0.02 | 13.2 ± 10.1 | nih.gov |

| Human Brain (Striatum) | DAT | Low-affinity | 1.81 ± 0.46 | 47.5 ± 11.2 | nih.gov |

| Rat Brain (Striatum) | DAT | High-affinity | 0.2 | 37 | nih.gov |

| Rat Brain (Striatum) | DAT | Low-affinity | 5.8 | 415 | nih.gov |

| Rat Nucleus Accumbens | DAT | Low-affinity | Not specified | Not specified | nih.gov |

| Rat Placenta | DAT | High-affinity | 0.29 | Not specified | physiology.org |

| Rat Placenta | DAT | Low-affinity | 7.9 | Not specified | physiology.org |

Inhibitor Constants (K_i) and Competition Profiles with Other Ligands

Competition binding assays, where this compound is incubated with various known transporter ligands, reveal the selectivity and potency of these compounds. The rank order of potency for inhibiting this compound binding to DAT in human putamen indicates that RTI-55 itself is a highly potent ligand, followed by other dopamine transporter inhibitors like GBR-12909 and WIN 35428 nih.govnih.gov. Cocaine and its analogs also demonstrate displacement of this compound from DAT binding sites nih.govnih.govrti.org. Studies have shown that increasing the halogen substituent from chlorine to iodine in phenyltropane analogs, such as from RTI-31 to RTI-55, significantly enhances affinity for the serotonin (B10506) transporter (SERT) while largely retaining DAT blocking activity wikipedia.org. The DA:5HT selectivity ratio for RTI-55 is reported to be approximately 2, indicating a lower selectivity compared to some other analogs like E-IACFT snmjournals.org.

Table 2: Representative Competition Profiles for this compound Binding to Dopamine Transporters (DAT)

| Rank Order of Potency (High to Low) | Tissue/Species | Citation(s) |

| RTI-55 > GBR-12909 > maxindol > WIN 35428 > methylphenidate > (-)-cocaine > buproprion > (+)-amphetamine | Human Putamen | nih.gov |

| Mazindol > GBR 12909 > GBR 12935 > paroxetine (B1678475) > nisoxetine (B1678948) > desipramine (B1205290) > fluoxetine (B1211875) ≥ citalopram (B1669093) | Human Putamen | nih.gov |

| GBR 12909 and WIN 35428 significantly inhibited binding in striatum (mouse in vivo) | Mouse Striatum | nih.gov |

| Cocaine can displace pharmacological doses of RTI-55 from striatum | Mouse Striatum | rti.org |

| Pharmacological profile consistent with DAT | Rat Striatum | nih.gov |

Binding Affinity and Selectivity for Serotonin Transporters (SERT)

This compound also exhibits significant binding affinity for the serotonin transporter, making it a useful radioligand for studying SERT distribution and density wikipedia.orgnih.govliesbethreneman.com. The radioligand binds to SERT in various brain regions and tissues, including the cerebral cortex, midbrain, and placenta nih.govnih.govnih.govphysiology.org.

Characterization of Binding Sites

Studies have characterized this compound binding to SERT, revealing the presence of distinct binding sites. In rat cerebral cortex, a single high-affinity site for SERT was identified with a K_D of 0.2 nM and a B_max of 2.5 pmol/g protein nih.gov. In human brain tissue, binding to SERT has been described with varying site characteristics depending on the region. In the human midbrain, saturation experiments indicated a single binding site with a K_D of 370 ± 84 pM nih.gov. Conversely, in the human occipital cortex, multiple binding sites were observed, with K_D values of 0.02 ± 0.01 nM and a B_max of 4.18 ± 0.46 nM nih.gov.

Furthermore, research has identified a novel, high-affinity binding site for this compound under conditions specific for SERT, termed SERT(site2). This site, found in monkey and human caudate but not rat caudate, exhibits low affinity for many classic biogenic amine transporter ligands, including potent SERT inhibitors like paroxetine, but retains high affinity for cocaine analogs nih.gov. This suggests a complex interaction profile at SERT that may involve sites beyond the primary transporter binding site.

Table 3: Dissociation Constants (K_D) and Binding Capacities (B_max) for this compound at Serotonin Transporters (SERT)

| Tissue/Species | Transporter | Site Type | K_D (nM) | B_max (pmol/g or pmol/g protein) | Citation(s) |

| Human Brain (Midbrain) | SERT | Single site | 0.370 ± 0.084 | Not specified | nih.gov |

| Human Brain (Occipital Cortex) | SERT | Multiple sites | 0.02 ± 0.01 | 4.18 ± 0.46 | nih.gov |

| Rat Brain (Cerebral Cortex) | SERT | Single site | 0.2 | 2.5 | nih.gov |

| Rat Placenta | SERT | High-affinity | 0.29 | Not specified | physiology.org |

| Rat Placenta | SERT | Low-affinity | 7.9 | Not specified | physiology.org |

Table 4: Representative Competition Profiles for this compound Binding to Serotonin Transporters (SERT)

| Rank Order of Potency (High to Low) | Tissue/Species | Citation(s) |

| Paroxetine > Citalopram > GBR 12909 > Mazindol > Nisoxetine > Benztropine (B127874) | Human Occipital Cortex | nih.gov |

| Citalopram suggests SERT is an important component of placental high-affinity binding | Rat Placenta | physiology.org |

| Pharmacological profile matched SERT | Rat Cerebral Cortex | nih.gov |

| High affinity for SERT | General | wikipedia.orgliesbethreneman.com |

| Increasing halogen size from chlorine to iodine markedly increases affinity for SERT | General | wikipedia.org |

| RTI-55 has lower selectivity (DA:5HT ratio ~2) compared to E-IACFT (DA:5HT ratio ~25) for DAT vs SERT | General | snmjournals.org |

| Novel high-affinity site (SERT(site2)) with low affinity for classic biogenic amine transporter ligands | Monkey and Human Caudate | nih.gov |

Determination of Dissociation Constants (K_D) and Binding Capacities (B_max)

Saturation binding studies, often analyzed using Scatchard plots, reveal that this compound binds to monoamine transporters with biphasic kinetics, indicating the presence of both high- and low-affinity binding sites.

In rat striatum, this compound has demonstrated a high-affinity dissociation constant (K_D) of 0.2 nM and a low-affinity K_D of 5.8 nM, with corresponding binding capacities (B_max) of 37 pmol/g protein and 415 pmol/g protein, respectively nih.gov. In human brain tissue, specifically the putamen, saturation experiments have identified a high-affinity site with a K_D of 66 ± 35 pM and a B_max of 13.2 ± 10.1 pmol/g of tissue, alongside a low-affinity site with a K_D of 1.52 ± 0.55 nM and a B_max of 47.5 ± 11.2 pmol/g of tissue nih.gov. Studies using human cerebral cortex have also reported a high-affinity component with a K_D of 0.2 nM and a B_max of 2.5 pmol/g protein nih.gov. In transfected cell lines expressing human norepinephrine (B1679862) transporters (hNET), this compound has shown a K_D of 14.2 ± 1.6 nM and a B_max of 13.1 ± 0.6 pmol/mg protein, consistent with a single population of transporter sites biologists.com. In rat brain synaptosomes, the K_D for this compound binding to the dopamine transporter (DAT) has been reported as 1.8 ± 0.5 nM jneurosci.org. Further analysis in rat brain minus caudate nuclei revealed two binding sites with K_D values of 0.44 nM and 17 nM, and B_max values of 31 and 245 fmol/mg protein, respectively nih.gov.

Table 1: Dissociation Constants (K_D) and Binding Capacities (B_max) of this compound Binding

| Tissue/Cell Type | Transporter | High-Affinity K_D (nM) | Low-Affinity K_D (nM) | High-Affinity B_max (pmol/g or pmol/mg) | Low-Affinity B_max (pmol/g or pmol/mg) | Reference |

| Rat Striatum | DAT | 0.2 | 5.8 | 37 pmol/g | 415 pmol/g | nih.gov |

| Human Putamen | DAT | 0.066 ± 0.035 | 1.52 ± 0.55 | 13.2 ± 10.1 pmol/g | 47.5 ± 11.2 pmol/g | nih.gov |

| Human Cerebral Cortex | SERT | 0.2 | N/A | 2.5 pmol/g | N/A | nih.gov |

| HEK-293 (hNET) | NET | N/A | 14.2 ± 1.6 | N/A | 13.1 ± 0.6 pmol/mg | biologists.com |

| Rat Synaptosomes | DAT | 1.8 ± 0.5 | N/A | N/A | N/A | jneurosci.org |

| Rat Brain (minus caudate) | DAT/Other | 0.44 | 17 | 31 fmol/mg | 245 fmol/mg | nih.gov |

Note: N/A indicates data not specified or not applicable in the source.

Inhibitor Constants (K_i) and Competition Profiles

This compound serves as a valuable tool for characterizing the binding of other compounds to monoamine transporters through competition binding assays. The inhibitor constant (K_i) quantifies the affinity of a competing ligand for the transporter.

In human putamen, competition assays with known dopamine transporter (DAT) ligands revealed a rank order of potency: RTI-55 > GBR-12909 > mazindol > WIN 35428 > methylphenidate > (-)-cocaine > bupropion (B1668061) > (+)-amphetamine nih.gov. In human occipital cortex, competition assays suggested that this compound labels the serotonin transporter (SERT), with a rank order of potency for inhibition by various ligands including paroxetine > citalopram > GBR 12909 > mazindol > nisoxetine > benztropine pharmgkb.org. Studies using transfected cells have also provided K_i values for various compounds. For instance, bupropion has demonstrated a K_i of 821.4 nM for DAT when using this compound as the radioligand guidetopharmacology.org.

Table 2: Example Inhibitor Constants (K_i) from Competition Assays

| Ligand Tested | Target Transporter | K_i (nM) | Reference |

| Bupropion | DAT | 821.4 | guidetopharmacology.org |

| GBR-12909 | DAT | (relative potency) | nih.gov |

| Paroxetine | SERT | (relative potency) | nih.govpharmgkb.org |

| Mazindol | DAT | (relative potency) | nih.govpharmgkb.org |

Interactions with Norepinephrine Transporters (NET)

While this compound is primarily recognized for its high affinity to DAT and SERT, its interactions with the norepinephrine transporter (NET) have also been investigated. In some contexts, it shows lower affinity for NET compared to DAT and SERT. For example, in competition studies, potent 5-HT and noradrenergic uptake inhibitors exhibited low affinity for the binding sites labeled by this compound in rat brain minus caudate nuclei nih.gov. However, in certain experimental setups, such as with transfected cells, its binding to NET can be characterized. In HEK-293 cells expressing human NET, this compound binds with a K_D of 14.2 ± 1.6 nM biologists.com.

Comparative Binding Dynamics Across Monoamine Transporters (MATs)

This compound is a valuable tool for comparative studies across different monoamine transporters due to its ability to bind to DAT, SERT, and to a lesser extent, NET nih.govnih.govnih.govpharmgkb.orgwikipedia.orgacs.orgnih.govcapes.gov.brnih.gov. Its binding profile across these transporters allows researchers to differentiate transporter populations and assess the selectivity of other pharmacological agents.

In rat brain, specific this compound binding in the striatum is consistent with the dopamine transporter, while in the cerebral cortex, it matches the serotonin transporter nih.gov. Studies using human brain tissue have similarly identified its binding to both dopaminergic and serotonergic uptake sites nih.govpharmgkb.org. For instance, in human putamen, it predominantly labels DAT, while in the occipital cortex, it labels SERT pharmgkb.org. The differential displacement by specific transporter inhibitors, such as GBR 12909 for DAT and paroxetine for SERT, further supports its utility in distinguishing these transporter systems nih.govpharmgkb.orgnih.gov. The compound RTI-55 itself, and by extension its radiolabeled form, is known to have increased affinity for SERT compared to its chlorine analog (RTI-31), while retaining significant DAT blocking activity wikipedia.org.

Table 3: Comparative Affinity of this compound Across Monoamine Transporters

| Transporter | Affinity/Selectivity Profile | Notes | Reference |

| DAT | High affinity | Primary target in striatum | nih.govnih.govjneurosci.orgnih.govpharmgkb.orgnih.govresearcher.life |

| SERT | High affinity | Primary target in cerebral cortex; increased affinity compared to RTI-31 | nih.govnih.govnih.govpharmgkb.orgnih.govcapes.gov.brnih.gov |

| NET | Lower affinity | Less pronounced binding compared to DAT/SERT | nih.govwikipedia.orgacs.orgnih.govcapes.gov.br |

Methodological Applications of Iodo 125i Rti 55 in Preclinical Research

In Vitro Radioligand Binding Assays

In vitro radioligand binding assays are fundamental for quantifying the interaction of radiolabeled ligands with their target receptors or transporters. (Iodo-125I)RTI-55 is extensively utilized in various formats of these assays to determine binding affinity, kinetics, and the influence of other compounds on these interactions.

Saturation Binding Methodologies in Homogenized Tissue Preparations

Saturation binding studies are employed to determine the equilibrium binding parameters, specifically the dissociation constant (Kd) and the maximum number of binding sites (Bmax), of a radioligand to its target in a given tissue preparation. This compound has been used in saturation binding experiments with homogenized tissue preparations from various species, including human brain and rodent striatum nih.govnih.govnih.govresearchgate.net. These studies typically involve incubating tissue homogenates with increasing concentrations of this compound in the presence of a fixed concentration of the radioligand. Analysis of the binding data, often through Scatchard plots or non-linear regression fitting, reveals the affinity and density of the binding sites nih.govnih.govresearchgate.net. For instance, saturation analysis of this compound binding in human brain tissue identified both a high-affinity site with a Kd of 66 ± 35 pM and a low-affinity site with a Kd of 1.52 ± 0.55 nM nih.gov. Similarly, in rat striatum, saturation studies indicated a high-affinity site with a Kd of 0.2 nM and a low-affinity site with a Kd of 5.8 nM nih.gov. Some studies have noted that the binding of this compound to transporter sites can exhibit biphasic kinetics, suggesting the presence of multiple affinity states or binding sites nih.govnih.govresearchgate.net.

Competition Binding Methodologies with Unlabeled Ligands

Competition binding assays are critical for assessing the affinity and selectivity of unlabeled compounds for the transporter by measuring their ability to displace the radioligand from its binding site capes.gov.brnih.govnih.govnih.govsnmjournals.orgresearchgate.netjneurosci.orgnih.govjneurosci.orgohsu.edubiologists.comresearchgate.netresearchgate.netbiorxiv.orgsemanticscholar.orgnih.gov. In these experiments, tissue or cell membrane preparations are incubated with a fixed concentration of this compound and varying concentrations of an unlabeled competitor. The concentration of the unlabeled compound required to inhibit 50% of the specific radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated using established methods like the Cheng-Prusoff equation biologists.com. This approach allows researchers to pharmacologically profile compounds, determining their potency and selectivity for DAT, SERT, or other transporters capes.gov.brnih.govnih.govnih.govsnmjournals.org. For example, competition studies in human brain tissue demonstrated a rank order of potency for dopamine (B1211576) transporter ligands as RTI-55 > GBR-12909 > maxindol > WIN 35428 > methylphenidate > (-)-cocaine > buproprion > (+)-amphetamine nih.gov. Furthermore, this compound has been shown to have similar high affinity for both human dopamine transporter (hDAT) and human serotonin (B10506) transporter (hSERT), with a lower affinity for the human norepinephrine (B1679862) transporter (hNET) capes.gov.br.

Kinetic Binding Studies: Association (k_on) and Dissociation (k_off) Rate Determinations

Kinetic binding studies provide information about the rates at which a radioligand binds to and dissociates from its target. The association rate constant (k_on) describes how quickly the radioligand binds, while the dissociation rate constant (k_off) describes how quickly it detaches nih.govuni-muenchen.de. These parameters are determined by measuring the binding of this compound over time nih.govcapes.gov.brnih.govuni-muenchen.descispace.com. For instance, dissociation studies in human brain tissue revealed that this compound dissociation occurred in two phases, with half-lives of 9.4 and 36.5 minutes, respectively nih.gov. Kinetic analysis of this compound binding to recombinant transporters indicated that the dissociation rate (k_off) was significantly lower for hSERT and the association rate (k_on) was significantly lower for hNET when compared to hDAT capes.gov.br.

Application in Isolated Membrane Preparations

Isolated membrane preparations, derived from either native brain tissue or cultured cells, serve as a rich source of transporters for in vitro binding assays nih.govnih.govnih.govresearchgate.netjneurosci.orgnih.govohsu.edubiologists.comresearchgate.netresearchgate.netbiorxiv.orgsemanticscholar.orgnih.gov. These preparations, typically obtained through homogenization and differential centrifugation, allow for controlled experimental conditions and efficient screening of radioligands and competing compounds nih.govnih.govnih.govresearchgate.netjneurosci.orgnih.govohsu.edubiologists.comresearchgate.netresearchgate.netbiorxiv.orgsemanticscholar.orgnih.gov. This compound is routinely used with these preparations to characterize transporter binding properties, enabling detailed pharmacological analysis nih.govnih.govnih.govresearchgate.netjneurosci.orgnih.govohsu.edubiologists.comresearchgate.netresearchgate.netbiorxiv.orgsemanticscholar.orgnih.gov.

Application in Transfected Cell Systems Expressing Specific Transporters

The use of cell systems, particularly human embryonic kidney (HEK) 293 cells, stably or transiently transfected to express specific monoamine transporters such as hDAT, hSERT, and hNET, has revolutionized the study of transporter pharmacology capes.gov.brjneurosci.orgjneurosci.orgbiologists.comresearchgate.netresearchgate.netbiorxiv.orgsemanticscholar.orgjneurosci.org. This compound is a key radioligand in these systems, allowing for the precise characterization of ligand interactions with individual transporter subtypes without interference from other endogenous targets capes.gov.brjneurosci.orgjneurosci.orgbiologists.comresearchgate.netresearchgate.netbiorxiv.orgsemanticscholar.orgjneurosci.org. For example, in HEK-hDAT and HEK-hSERT cell systems, this compound has been used to determine binding affinities (Kd) and to evaluate the pharmacological profiles of various compounds capes.gov.brjneurosci.orgbiologists.comresearchgate.netresearchgate.netbiorxiv.orgsemanticscholar.orgjneurosci.org. Studies using HEK-hNET cell membranes reported a Kd of 14.2 ± 1.6 nM for this compound binding biologists.com, while in HEK-293 cells stably transfected with hSERT, a Kd of 0.26 nM and a Bmax of 1.2 pmol/mg protein were observed researchgate.netresearchgate.net.

Autoradiographic Mapping Techniques

Autoradiography is a powerful technique used to visualize the precise anatomical distribution of radioligand binding sites within tissue sections, providing a spatial map of transporter expression nih.govnih.govnih.govnih.govfrontiersin.orgcambridge.orgd-nb.infofrontiersin.org. When this compound is applied to thin, frozen sections of brain tissue, it binds to DAT and SERT. The distribution of the bound radioligand is then detected using photographic film or digital imaging systems, creating an autoradiogram that illustrates the regional density of these transporters nih.govnih.govnih.govnih.gov. Autoradiographic mapping with this compound has confirmed its high affinity for DAT in dopaminergic areas such as the striatum and olfactory tubercles, and for SERT in regions rich in serotonergic neurons, like the cerebral cortex nih.govnih.gov. Competition experiments performed using autoradiography further refine the localization and specificity of this compound binding nih.govnih.govnih.govfrontiersin.org. For instance, displacement studies in mouse brain demonstrated that dopamine transporter ligands like GBR 12909 and WIN 35,428 significantly reduced this compound binding in the striatum, whereas serotonin transporter ligands such as paroxetine (B1678475) had minimal effects in this region, supporting its primary localization to DAT nih.gov. Conversely, paroxetine effectively inhibited binding in the hypothalamus, indicating SERT binding nih.gov. These autoradiographic findings align with in vitro binding data, confirming the utility of this compound for mapping transporter distribution across the brain nih.govnih.gov.

Table 1: Representative Binding Affinities (Kd) of this compound in Different Preparations

| Preparation Type | Target Transporter | Kd (nM) | Reference |

| Human Brain Homogenates | DAT/SERT | 0.066 ± 0.035 | nih.gov |

| Human Brain Homogenates | DAT (low affinity) | 1.52 ± 0.55 | nih.gov |

| Rat Striatum Homogenates | DAT | 0.2 | nih.gov |

| Rat Striatum Homogenates | DAT (low affinity) | 5.8 | nih.gov |

| Human Cerebral Cortex Homogenates | SERT | 0.37 | nih.gov |

| HEK-hDAT Cells | hDAT | ~1.83 | capes.gov.br |

| HEK-hSERT Cells | hSERT | ~0.98 | capes.gov.br |

| HEK-hNET Cells | hNET | ~12.1 | capes.gov.br |

| HEK-hNET Membranes | hNET | 14.2 ± 1.6 | biologists.com |

| HEK-hSERT Cell Membranes | hSERT | 0.26 | researchgate.netresearchgate.net |

Note: Values are presented as reported in the literature and may vary slightly due to experimental conditions and fitting methods.

Table 2: Kinetic Parameters of this compound Binding

| Parameter | Description | Target/Preparation | Reference |

| k_off | Dissociation rate constant | Human Brain | nih.gov |

| Half-life: 9.4 min (phase 1), 36.5 min (phase 2) | |||

| k_off | Significantly lower for hSERT than hDAT | Recombinant Trans. | capes.gov.br |

| k_on | Significantly lower for hNET than hDAT | Recombinant Trans. | capes.gov.br |

Note: Specific kinetic values (k_on, k_off) are less frequently reported as precise numerical values across multiple studies compared to equilibrium binding parameters (Kd, Ki).

In Vitro Autoradiography Protocols for Brain Sections

In vitro autoradiography allows for the precise mapping of radioligand binding sites within fixed brain tissue sections. Studies have utilized this compound for such analyses, enabling the visualization of transporter distribution in specific brain regions. The methodology typically involves incubating radiolabeled tissue sections with the radioligand under controlled conditions to allow for specific binding to target transporters. Subsequent washing steps are crucial to remove unbound radioligand, minimizing non-specific binding. The distribution of bound radioactivity is then detected using sensitive imaging techniques, such as phosphor imaging or emulsion-dipped film, which capture the signal emitted by the radioisotope. This approach has been employed to characterize the binding of this compound to dopamine and serotonin transporters in both human and rodent brain tissue. The consistent binding patterns observed in these studies validate its utility for detailed anatomical mapping of transporter populations.

Ex Vivo Autoradiography Protocols Following In Vivo Administration

Ex vivo autoradiography extends the application of this compound to studies where the radioligand is administered to live animals. Following intravenous injection, this compound distributes within the brain and binds to its target transporters. The animals are then euthanized, and their brains are harvested, processed (e.g., frozen, sectioned), and subjected to autoradiographic analysis. This technique allows for the examination of ligand binding in its native state within the living organism, providing insights into in vivo uptake and distribution patterns. Light microscopic autoradiography, in particular, has been used to achieve higher resolution in these ex vivo analyses, revealing the precise localization of transporter binding in dopaminergic regions.

Quantitative Analysis of Regional Ligand Distribution

Quantitative analysis is a cornerstone of understanding the precise role and distribution of this compound binding. Through saturation binding studies, researchers can determine the affinity (Kd) and density (Bmax) of the radioligand for its target transporters in specific brain regions. For instance, Scatchard analysis of this compound binding in the striatum has revealed a high-affinity component with a Kd of approximately 0.2 nM and a density of 2.5 pmol/g protein. Similarly, binding site densities in the striatum have been reported in the range of 37 to 415 pmol/g protein, depending on the specific site and analysis. The compound demonstrates high-affinity binding to dopamine transporters in the striatum and to serotonin transporters in the cerebral cortex. Quantitative autoradiography allows for the measurement of optical density or pixel intensity in specific brain regions, which can then be correlated with known concentrations of transporters. This quantitative data is essential for comparing transporter levels across different experimental conditions or animal groups.

In Vivo Preclinical Imaging and Distribution Studies in Animal Models

The in vivo behavior of this compound provides critical information about its distribution and target engagement in living systems, offering a bridge between in vitro binding and pharmacological effects.

Evaluation of Brain Uptake and Distribution in Rodents

In rodent models, this compound has been extensively used to map the distribution of dopamine transporters. Following intravenous administration in mice, the radioligand exhibits the highest accumulation in brain areas known to be rich in dopamine uptake sites, such as the striatum and olfactory tubercles. Autoradiographic studies have confirmed this preferential uptake, demonstrating saturable binding in these dopaminergic regions. Furthermore, studies involving neurotoxins like MPTP have shown that pretreatment with MPTP significantly reduces striatal this compound binding, providing further validation of its specificity for DAT in vivo. In rat brain, this compound also shows high-affinity binding, with its distribution patterns correlating with the known densities of dopaminergic and serotonergic nerve terminals, as displacement studies reveal selective blockade by transporter-specific inhibitors.

Evaluation of Brain Uptake and Distribution in Non-Human Primates

Information regarding the evaluation of brain uptake and distribution of this compound specifically in non-human primate models was not available within the scope of the provided search results.

Pharmacological Validation of In Vivo Binding Specificity

The specificity of this compound binding in vivo is a critical aspect of its utility as a research tool. Pharmacological validation studies have demonstrated that the binding of this compound in dopamine-rich regions is saturable and can be effectively inhibited by other cocaine analogs known to target DAT. For instance, compounds like GBR 12909 and WIN 35,428 significantly inhibit this compound binding in the striatum, confirming its interaction with DAT. Concurrently, paroxetine, a selective serotonin reuptake inhibitor, effectively inhibits binding in the hypothalamus but shows minimal effect in the striatum, indicating that this compound also binds to SERT in certain brain regions. Importantly, haloperidol, a dopamine receptor antagonist, does not affect this compound binding, further supporting its specificity for the transporter rather than the receptor. The reduction in striatal binding following MPTP treatment also serves as a key validation, demonstrating that the radioligand targets the dopaminergic system affected by this neurotoxin.

Neurobiological Investigations Utilizing Iodo 125i Rti 55

Elucidation of Neurotransmitter Transporter Topography and Distribution

The application of [125I]RTI-55 has been instrumental in mapping the precise locations and densities of DAT and SERT within various brain regions, providing critical insights into the neurochemical architecture of the brain nih.govnih.gov.

Mapping of Dopamine (B1211576) Transporter Distribution in Various Brain Regions

[125I]RTI-55 has demonstrated high accumulation and specific binding in brain regions known to be rich in dopaminergic innervation, serving as a reliable marker for dopamine transporter sites nih.gov.

Striatum, Caudate Putamen, Nucleus Accumbens: These regions consistently exhibit the highest concentrations of [125I]RTI-55 binding, correlating directly with the known high density of DAT wikipedia.orgnih.govnih.govresearchgate.netpharmgkb.orgpsu.eduresearchgate.net. In rat striatum, saturation studies revealed two binding sites for [125I]RTI-55: a high-affinity site with a Kd of 0.2 nM and a low-affinity site with a Kd of 5.8 nM, with corresponding Bmax values of 37 pmol/g protein and 415 pmol/g protein, respectively nih.gov. In human brain tissue, similar high-affinity (KD = 66 ± 35 pM, Bmax = 13.2 ± 10.1 pmol/g) and low-affinity (KD = 1.52 ± 0.55 nM, Bmax = 47.5 ± 11.2 pmol/g) binding sites for DAT have been characterized in the striatum nih.gov. Autoradiographic analysis has confirmed the localization of [125I]RTI-55 binding to dopaminergic nerve terminals in these areas nih.gov. Studies in the nucleus accumbens (NAc) have also identified both high- and low-affinity DAT binding sites, with low-affinity sites constituting the majority (85-94%) of the binding capacity researchgate.net.

Substantia Nigra and Ventral Tegmental Area: While direct quantitative mapping data for these specific nuclei using [125I]RTI-55 is less detailed in the available literature, these areas are the primary source of dopaminergic projections to the striatum. The high DAT density observed in the striatum implies significant transporter presence in their originating nuclei psu.edu.

Mapping of Serotonin (B10506) Transporter Distribution in Specific Brain Regions

[125I]RTI-55 also exhibits binding to SERT, particularly in regions rich in serotonergic projections, although its selectivity for DAT over SERT can vary depending on the brain region and experimental conditions nih.govnih.govcolab.ws.

Cerebral Cortex: In the cerebral cortex, [125I]RTI-55 has been shown to bind with high affinity to a single site (Kd = 0.2 nM, Bmax = 2.5 pmol/g protein in rat cortex), with a pharmacological profile consistent with the serotonin transporter nih.gov. In human occipital cortex, binding studies suggested that [125I]RTI-55 labels the serotonin transporter, with KD values of 0.02 ± 0.01 nM and 4.18 ± 0.46 nM identified pharmgkb.org.

Midbrain, Thalamus, Hypothalamus: These regions, known for their significant serotonergic innervation, also show substantial binding of [125I]RTI-55 nih.govnih.govacs.orgliesbethreneman.com. In the midbrain, a single high-affinity site for SERT was characterized with a KD of 370 ± 84 pM nih.gov. Studies in the hypothalamus and thalamus indicated that [125I]RTI-55 binding is inhibited by selective SERT ligands, such as paroxetine (B1678475) and analogue 7, further supporting its interaction with SERT in these areas nih.govacs.org. Binding in the hypothalamus and midbrain has been primarily associated with SERT, while striatal binding is predominantly linked to DAT liesbethreneman.com.

Analysis of Regional Specificity and Overlap of DAT and SERT Binding

The binding profile of [125I]RTI-55 reveals a degree of regional specificity and overlap between DAT and SERT binding sites wikipedia.orgnih.govnih.govpsu.edu. While RTI-55 is known to be more serotonergic than some other phenyltropanes due to the iodine substitution, it retains significant affinity for DAT wikipedia.org. In DAT-rich regions like the striatum, [125I]RTI-55 binding is primarily mediated by DAT, as evidenced by displacement with DAT-selective ligands like GBR 12909 and WIN 35,428 nih.gov. Conversely, in SERT-rich areas such as the hypothalamus, paroxetine effectively blocks [125I]RTI-55 binding, indicating SERT interaction nih.gov. Autoradiographic studies have demonstrated that serotonin uptake inhibitors block [125I]RTI-55 binding in areas rich in serotonergic neurons, whereas dopamine uptake inhibitors block binding in dopaminergic nerve terminal areas nih.gov. However, the compound's affinity for both transporters means that in some regions, it labels both DAT and SERT, necessitating careful interpretation and often the use of selective blocking agents to differentiate their contributions psu.educolab.ws.

Strategies for Selective Dopamine Transporter Labeling In Vivo Using Concurrent Ligands

While [125I]RTI-55 itself exhibits binding to both DAT and SERT, its utility in studying DAT distribution can be enhanced through competition studies using selective ligands. For instance, the differential effects of selective DAT inhibitors (e.g., GBR 12909) and SERT inhibitors (e.g., paroxetine) on [125I]RTI-55 binding in specific brain regions allow for the deconvolution of DAT- versus SERT-mediated binding nih.govacs.org. Research utilizing related compounds, such as [123I]ZIET, has shown that co-administration or sequential administration of DAT and SERT ligands can help resolve binding to specific transporters in DAT-rich regions ebi.ac.uk. These competition paradigms are crucial for accurately assessing DAT topography and density, even when using a radioligand with mixed affinity psu.eduacs.org.

Assessment of Transporter Regulation and Adaptation in Preclinical Models

[125I]RTI-55 has been employed in preclinical models to investigate how transporter abundance and function are altered under various physiological and pathological conditions.

Investigation of Changes in Transporter Abundance (Bmax)

Studies using [125I]RTI-55 have quantified transporter abundance, typically expressed as Bmax (maximum number of binding sites), in preclinical models. For example, in rat caudate synaptosomes, inhibition of the MAP kinase pathway led to a significant reduction in the total Bmax of the DAT by 90% nih.gov. Furthermore, chronic self-administration of substances like cocaine in rats has been studied using [125I]RTI-55 to measure changes in DAT binding site density (Bmax) in regions such as the nucleus accumbens, revealing alterations in transporter abundance and affinity researchgate.net. These investigations highlight the role of [125I]RTI-55 in assessing transporter regulation and adaptation in response to experimental manipulations.

Compound List

(iodo-125I)RTI-55

[125I]RTI-55

RTI-55

iometopane I 123

iometopane 123I

iometopane I 125

iometopane 125I

WIN 35,065-2

WIN 35,428

3β-(4-Ethyl-3-iodophenyl)nortropane-2β-carboxylic acid methyl ester (Analogue 7)

IACFT

CFT

[123I]β-CIT

[125I]β-CIT

[11C]CFT

[123I]IACFT

[125I]RTI-121

RTI-121

GBR 12909

Nomifensine

Paroxetine

Mazindol

Fenfluramine

MPTP

SoRI-9804

PD98059

ZIET

ZBrET

ZIENT

ZBrENT

RTI-113

Analysis of Alterations in Transporter Ligand Affinity (K_D)

The precise affinity of this compound for its target transporters is a critical parameter for interpreting binding studies. This radioligand has been extensively characterized to determine its dissociation constant (K_D) values, which represent the concentration at which half of the transporters are occupied by the ligand. These measurements provide a quantitative basis for understanding transporter binding characteristics.

Advances in Radiochemistry and Preclinical Ligand Development

Radiosynthesis Methodologies for (Iodo-125I)RTI-55

The synthesis of radiolabeled compounds like this compound involves specific chemical procedures designed to incorporate a radioisotope into the target molecule while maintaining its biological activity. For this compound, the process typically involves the radioiodination of a suitable precursor. One reported method utilizes 3 Beta-(p-trimethylsilylphenyl)tropane-2 beta-carboxylic acid methyl ester as a precursor for radioiododesilylation nih.gov. This approach involves reacting the precursor with a radioiodine source, such as [125I]iodide, in the presence of an oxidant like chloramine-T nih.gov. The reaction is often performed under mild conditions, for instance, at room temperature, to preserve the integrity of the radiolabeled molecule.

The radioiododesilylation reaction has demonstrated efficient radioincorporation, with approximately 85% achieved within 15 minutes at room temperature using the specified precursor nih.gov. Following the radioiodination, purification steps are essential to isolate the desired radiolabeled compound. Isolated radiochemical yields for the radioiodination of RTI-55 precursors using Iodine-125 have been reported to be around 72% nih.gov. The final product, this compound, is typically formulated in a solution containing ethanol (B145695) and water for storage and use revvity.com.

Development and Evaluation of Related Radiolabeled Ligands for Transporter Research

The development of radioligands for molecular targets like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) has been instrumental in advancing our understanding of neurological and psychiatric disorders scielo.brmdpi.comki.seresearchgate.net. These radioligands serve as molecular probes, enabling in vivo visualization and quantification of transporter densities and functions, which are altered in conditions such as Parkinson's disease scielo.brmdpi.comfrontiersin.org.

RTI-55 and its radiolabeled derivatives, particularly this compound, are prominent examples of ligands developed for DAT and SERT research wikipedia.orgrevvity.com. These compounds are cocaine analogs, a class that has yielded numerous successful radiotracers for these transporters frontiersin.orggoogle.comsnmjournals.org. The development process involves synthesizing novel compounds, radiolabeling them with appropriate isotopes (e.g., [125I], [123I], [11C], [18F]), and then rigorously evaluating their pharmacological properties.

Evaluation typically includes:

In vitro binding assays: Determining affinity (Kd or Ki) and selectivity for the target transporter over other related transporters or receptors revvity.comsnmjournals.org.

In vivo biodistribution studies: Assessing the uptake, distribution, and clearance of the radiotracer in animal models, often using techniques like SPECT or PET e-mjm.org. This helps to confirm target engagement and evaluate the suitability for imaging.

Several related radioligands have been developed and evaluated for transporter research:

| Radioligand | Primary Target(s) | Isotope | Modality | Key Characteristics | Representative References |

| This compound | DAT, SERT | 125I | SPECT | Cocaine analog; used for mapping transporter distribution; relevant in Parkinson's disease research. | wikipedia.orgrevvity.com |

| β-CIT / [123I]FP-CIT | DAT | 123I | SPECT | High affinity for DAT (~3 nM); used in Parkinson's disease (PD) diagnosis; its striatal uptake correlates with DAT loss in PD. Approved for clinical use as Ioflupane. | scielo.brfrontiersin.orgsnmjournals.orgrichtlijnendatabase.nl |

| [3H]CFT | DAT | 3H | In vitro | A fluoro analog of β-CIT; exhibits high affinity for DAT and is useful for binding assays under specific conditions (e.g., 37°C, low Na+). | nih.gov |

| [18F]FE-PE2I | DAT | 18F | PET | Potent and selective DAT ligand; offers improved pharmacokinetic properties (faster kinetics, less metabolism) compared to earlier [11C]PE2I; validated for diagnosing Parkinsonian syndromes. | frontiersin.orge-mjm.orgresearchgate.net |

| [123I]-ADAM | SERT | 123I | SPECT | Developed as a SPECT imaging agent for the serotonin transporter. | snmjournals.org |

| [11C]McN5652 | SERT | 11C | PET | Used for PET imaging of SERT; however, its short half-life limits routine clinical application. | researchgate.netsnmjournals.org |

| GBR 12935 | DAT antagonist | 3H | In vitro | Used in animal research to study dopamine pathways and Parkinson's disease; employed in autoradiographic visualization and binding assays. | revvity.com |

The ongoing development of radioligands aims to achieve greater selectivity, higher affinity, improved pharmacokinetic profiles, and suitability for clinical imaging modalities like PET and SPECT. This continuous effort supports the precise investigation of neurochemical systems implicated in various neurological and psychiatric disorders.

Compound List:

this compound

RTI-55

Iodine-125 ([125I])

β-CIT

[123I]FP-CIT

Ioflupane

[3H]CFT

[18F]FE-PE2I

[11C]PE2I

[123I]-ADAM

[11C]McN5652

GBR 12935

3 Beta-(p-trimethylsilylphenyl)tropane-2 beta-carboxylic acid methyl ester

Future Directions in Iodo 125i Rti 55 Based Research

Integration with Advanced Preclinical Imaging Modalities for Enhanced Resolution

While (Iodo-125I)RTI-55 is primarily employed in high-resolution ex vivo quantitative autoradiography, future research can leverage advancements in digital autoradiography systems to further refine spatial resolution and quantitative accuracy. Modern systems, such as those employing digital imaging detectors, offer real-time acquisition, improved sensitivity, and the ability to resolve finer details within tissue sections, potentially down to cellular or subcellular levels. cpn.or.krnih.govresearchgate.netphysiology.orgwikipedia.org

The binding characteristics of this compound also serve as a benchmark for the development of novel in vivo radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While Iodine-125 is not ideal for in vivo imaging due to its emission spectrum and half-life, understanding the structure-activity relationships and binding profiles of RTI-55 analogs can guide the design of tracers labeled with isotopes like Fluorine-18 or Carbon-11, which possess superior imaging properties. nih.govcore.ac.uk Future research may also involve multimodal imaging approaches, integrating PET/SPECT data with anatomical information from MRI or functional data from other modalities to provide a more comprehensive understanding of transporter expression and its correlation with brain pathology. rti.orgnih.govnih.gov

Exploration of Novel Ligand Interactions and Subtypes of Transporter Binding Sites

This compound exhibits complex binding behavior, including the presence of both high- and low-affinity sites for the dopamine (B1211576) transporter in regions like the striatum. nih.govresearchgate.net Future research can delve deeper into characterizing these distinct binding sites and their functional implications, potentially revealing new regulatory mechanisms of transporter activity.

A significant area of future exploration lies in the study of allosteric modulation of monoamine transporters. Allosteric modulators bind to sites distinct from the primary substrate-binding site, offering a mechanism to fine-tune transporter function with potentially greater selectivity and fewer side effects than orthosteric inhibitors. nih.govresearchgate.netsnmjournals.org The established binding profile of this compound can serve as a foundation for designing novel ligands that target these allosteric sites or for investigating how known allosteric modulators interact with the transporter. Continued structure-activity relationship (SAR) studies on phenyltropane derivatives and related compounds are crucial for identifying ligands with improved selectivity for specific transporter subtypes or novel binding properties.

Continued Contributions to Understanding Neurotransmitter System Function and Dysregulation in Disease Models

This compound has been instrumental in advancing our understanding of monoamine transporter dysregulation in conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. cpn.or.kr Future research will expand upon these foundations by applying this radioligand to more complex and nuanced disease models. This includes investigating transporter function in the context of neuroinflammation, specific genetic models of neuropsychiatric disorders, and longitudinal studies tracking transporter changes over the course of disease progression or in response to novel therapeutic interventions. core.ac.uknih.govnih.gov

The ability of DAT imaging, informed by ligands like this compound, to differentiate between neurodegenerative parkinsonian syndromes and other movement disorders remains a critical diagnostic application. core.ac.ukrti.orgnih.gov Future work will focus on refining the predictive and prognostic value of DAT imaging, particularly in identifying individuals at risk for prodromal stages of diseases like Parkinson's and in monitoring the efficacy of emerging therapies, including those based on stem cell transplantation. nih.gov The ongoing pursuit of reliable biomarkers for early diagnosis and disease monitoring in neurological and psychiatric disorders will continue to rely on the precise quantification of transporter availability facilitated by tools such as this compound.

Compound Binding Profile of this compound

The following table summarizes key binding affinity data for this compound to dopamine transporters (DAT) and serotonin (B10506) transporters (SERT), as reported in various studies. These values highlight its broad affinity for both transporters, with variations observed depending on the specific assay conditions and tissue sources.

| Target Transporter | Brain Region/System | Affinity (Kd/Ki) | Notes |

| Dopamine Transporter (DAT) | Rat Striatum | 0.2 nM (high-affinity) | nih.gov |

| Dopamine Transporter (DAT) | Rat Striatum | 5.8 nM (low-affinity) | nih.gov |

| Dopamine Transporter (DAT) | Human Caudate/Striatum | 66 ± 35 pM (high-affinity) | researchgate.net |

| Dopamine Transporter (DAT) | Human Caudate/Striatum | 1.52 ± 0.55 nM (low-affinity) | researchgate.net |

| Serotonin Transporter (SERT) | Rat Cerebral Cortex | 0.2 nM (high-affinity) | nih.gov |

| Serotonin Transporter (SERT) | Human Midbrain | 370 ± 84 pM | researchgate.net |

| Dopamine Transporter (DAT) | Human DAT (HEK cells) | ~6.12 nM | snmjournals.org |

| Serotonin Transporter (SERT) | Human SERT | ~8.2 nM | researchgate.net (implied from pKi) |

| Dopamine Transporter (DAT) | Human DAT | ~8.41 nM | researchgate.net (implied from pKi) |

| Dopamine Transporter (DAT) | General | ~0.76 nM | |

| Serotonin Transporter (SERT) | General | ~0.21 nM | |

| Selectivity | DA:5HT ratio ~2:1 | Non-selective; significant binding to both. |

Compound List:

this compound

Q & A

Q. How should inhibition curves be designed for [125I]RTI-55 binding studies?

Inhibition curves are generated by displacing one to three concentrations of [125I]RTI-55 (e.g., 0.01 nM, 0.1 nM, 1 nM) with ten concentrations of a test drug. Non-radioactive RTI-55 is added to achieve higher ligand concentrations. Data are normalized to percentage inhibition and analyzed using nonlinear regression (e.g., Kaleidagraph software) to calculate EC50 and EMAX values. Triplicate measurements ensure reproducibility, and statistical significance is determined via Student’s t-test (p < 0.05) .

Q. What methodologies quantify regional [125I]RTI-55 binding in brain tissues?

Regional binding is quantified using autoradiography with an MCID image analyzer. Brain sections are divided into subregions (e.g., caudate-putamen, nucleus accumbens) and cortical layers. Densities are derived from calibration curves based on standard slides. Four sections per animal are analyzed, with values averaged across hemispheres .

Q. How are Bmax and Kd values determined in saturation binding assays?

Saturation assays use a constant concentration of [125I]RTI-55 (e.g., 0.1 nM) displaced by 15 concentrations of unlabeled RTI-55 (0.001–30 nM). Data are fit to one- or two-site binding models using software like Prism. Nonspecific binding is defined with blockers (e.g., 1 μM WF-23). Bmax reflects transporter density, while Kd indicates ligand affinity .

Q. How are ligand concentrations optimized in competitive binding assays?

Ligand concentrations are selected based on the target transporter’s affinity. For hDAT, 0.01–1 nM [125I]RTI-55 is typical. Higher concentrations may require non-radioactive RTI-55 to avoid excessive radioactivity. Blockers (e.g., dopamine) validate specificity .

Q. What statistical methods are used for [125I]RTI-55 binding data with multiple ligand concentrations?

Nonlinear regression models (e.g., one-site or two-site fits) are applied. Significance is assessed via Student’s t-test or ANOVA, with Bonferroni correction for multiple comparisons. Pooled data from ≥3 independent experiments ensure robustness .

Advanced Research Questions

Q. How are atypical inhibition curves (e.g., partial inhibition by SoRI compounds) analyzed?

Partial inhibitors like SoRI-20040 exhibit EMAX values that decrease with increasing [125I]RTI-55 concentrations (e.g., EMAX drops from 62% to 39% at 1.0 nM ligand). Data are modeled using binding surfaces, where EC50 shifts and EMAX trends reveal noncompetitive or allosteric mechanisms. Biphasic dissociation kinetics (fast K-1, slow K-2) further support allosteric modulation .

Q. How do biphasic dissociation kinetics inform [125I]RTI-55 binding mechanisms?

Biphasic curves (e.g., induced by SoRI compounds) suggest multiple binding states. The initial rapid dissociation (K-1) reflects ligand displacement from high-affinity sites, while slower dissociation (K-2) indicates rebinding to low-affinity sites. This behavior contrasts with classical inhibitors like cocaine, which show monophasic kinetics .

Q. What explains curvilinear Scatchard plots in [125I]RTI-55 binding data?

Curvilinear plots often indicate multiple binding sites. For example, placental [125I]RTI-55 binding resolves into high-affinity (Kd = 0.29 nM) and low-affinity (Kd = 7.9 nM) components. Two-site modeling is statistically superior (p < 0.05) and may reflect transporter isoforms or non-specific binding .

Q. How is specificity validated for [125I]RTI-55 binding in tissues co-expressing DAT and SERT?

Specificity is confirmed using selective blockers (e.g., citalopram for SERT, WF-23 for DAT). In rat placenta, competition assays with citalopram show high-affinity [125I]RTI-55 binding to SERT, while immunocytochemistry localizes transporters to specific regions (e.g., placental labyrinth vs. junctional zone) .

Q. How are high- and low-affinity binding sites differentiated in two-site models?

Two-site models fit saturation data by separating high-affinity (lower Kd) and low-affinity (higher Kd) components. For example, striatal [125I]RTI-55 binding in HIV-1 Tg rats shows distinct Bmax values for each site. Iterative nonlinear fitting (e.g., Prism) identifies model superiority via F-tests .

Key Methodological Considerations

- Binding Surface Experiments : Use two ligand concentrations displaced by test drugs ± blockers to assess allosteric interactions .

- Temperature Effects : Binding assays at 4°C reduce internalization, while room temperature may alter kinetics (e.g., melittin-induced inhibition) .

- Data Contradictions : Address discrepancies (e.g., immunostaining vs. binding density) by integrating complementary methods (e.g., biotinylation for surface protein quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.